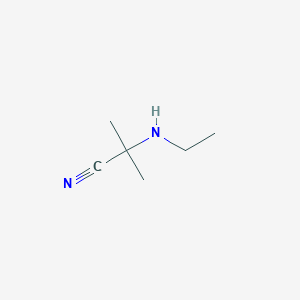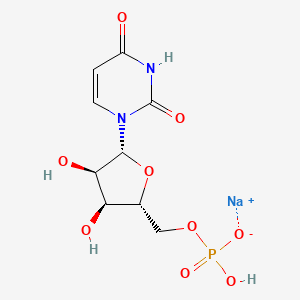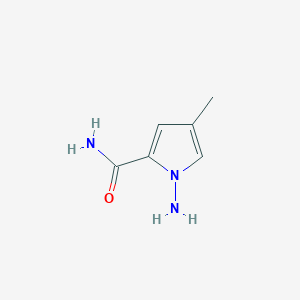
1-Amino-4-methyl-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
“1-Amino-4-methyl-1H-pyrrole-2-carboxamide” is a heterocyclic compound . It belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of carboxylic acid activators . These compounds increase the conversion rate of carboxylic acid to carboxamide . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular formula of “this compound” is C6H9N3O . The InChI code is 1S/C6H8N2O2.ClH/c1-8-3-4 (7)2-5 (8)6 (9)10;/h2-3H,7H2,1H3, (H,9,10);1H .Applications De Recherche Scientifique
Crystallographic Studies
1-Amino-4-methyl-1H-pyrrole-2-carboxamide has been studied for its crystallographic properties, as seen in the asymmetric unit of a title compound containing 1H-pyrrole-2-carboxamide molecules and solvent molecules, demonstrating the structural versatility and potential for forming complex crystalline structures (Liping Lu, Miaoli Zhu, & Pin Yang, 2004).
Organic Synthesis
The compound is integral in the synthesis of tricyclic pyrrole-2-carboxamides, where it has been used in a discovery library synthesis via a Stetter-Paal-Knorr reaction sequence. This underscores its role in creating diverse molecular libraries for pharmaceutical research (S. Werner et al., 2006). Additionally, it's involved in the synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, highlighting an efficient and environmentally friendly synthetic process (Ramanaiah C. Kanamarlapudi et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit various enzymes . These enzymes play crucial roles in numerous biological processes, including metabolic pathways and signal transduction.
Mode of Action
It’s known that many similar compounds interact with their targets through hydrogen bonding . This interaction can inhibit the activity of the target enzyme, leading to changes in the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways by inhibiting key enzymes . The inhibition of these enzymes can lead to downstream effects, such as changes in metabolic processes or signal transduction pathways.
Result of Action
Similar compounds have been found to exhibit anti-inflammatory and analgesic activities , and some have shown potent anti-tumor activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Propriétés
IUPAC Name |
1-amino-4-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(6(7)10)9(8)3-4/h2-3H,8H2,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRBFVJDVOXNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


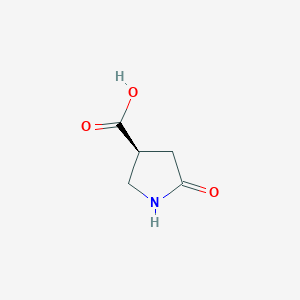
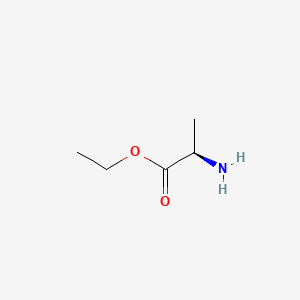





![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)




